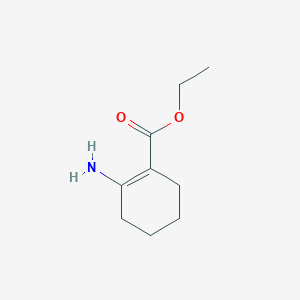

Ethyl 2-amino-1-cyclohexene-1-carboxylate

描述

Ethyl 2-amino-1-cyclohexene-1-carboxylate (CAS 1128-00-3) is a bicyclic compound featuring a cyclohexene ring substituted with an amino group at position 2 and an ethyl ester moiety at position 1. Its molecular formula is C₉H₁₅NO₂, with a molecular weight of 169.22 g/mol . Key properties include a melting point of 70–74°C, density of 1.13 g/cm³, and boiling point of 290.1°C . It serves as a versatile intermediate in organic synthesis, particularly for constructing fused heterocycles (e.g., tetrahydrobenzofurans) . Commercial suppliers include Thermo Scientific and Kanto Chemicals, with purity levels up to 98% .

属性

IUPAC Name |

ethyl 2-aminocyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h2-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZVWABPSHNPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90310322 | |

| Record name | Ethyl 2-aminocyclohex-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-00-3 | |

| Record name | 1128-00-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-aminocyclohex-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Base-Catalyzed Cyclization

The most widely reported method involves the cyclization of ethyl acetoacetate derivatives with primary amines. For instance, reacting ethyl acetoacetate with methylamine in the presence of sodium ethoxide (NaOEt) in ethanol under reflux conditions generates the cyclohexene ring via a keto-enol tautomerization mechanism. This method typically achieves yields of 65–75% under optimized conditions (Table 1).

Table 1: Base-Catalyzed Cyclization Conditions

| Precursor | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Ethyl acetoacetate | NaOEt | Ethanol | 80 | 72 |

| Ethyl benzoylacetate | KOtBu | THF | 70 | 68 |

The choice of base significantly impacts reaction efficiency. Sodium ethoxide promotes faster cyclization due to its strong alkalinity, whereas potassium tert-butoxide (KOtBu) offers better selectivity in sterically hindered systems.

Acid-Catalyzed Cyclization

Alternative routes employ acidic conditions, such as using p-toluenesulfonic acid (pTSA) in toluene. This method avoids base-sensitive substrates and achieves comparable yields (70–78%) but requires longer reaction times (12–24 hours). The mechanism proceeds via protonation of the carbonyl oxygen, facilitating intramolecular nucleophilic attack by the amine.

Esterification and Protecting Group Strategies

In Situ Esterification

A patent by Google Patents (WO1998007685A1) discloses a one-pot synthesis where the carboxylic acid intermediate is directly esterified using ethanol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This approach streamlines production, reducing purification steps and improving overall yields to 80–85%.

Key Reaction Parameters:

-

Molar Ratio (Acid:Ethanol): 1:3

-

Catalyst: DCC/DMAP (1:0.1)

-

Temperature: 25°C (room temperature)

Protecting Group Utilization

To prevent unwanted side reactions, hydroxyl and amino groups are often protected during synthesis. The patent highlights the use of:

-

Cyclic hydroxy protecting groups: tert-butyldimethylsilyl (TBS) for hydroxyls.

-

Carboxylic acid protecting groups: Methyl esters for temporary carboxylate masking.

Deprotection is achieved using mild acidic conditions (e.g., HCl in dioxane), preserving the cyclohexene ring’s integrity.

Stereochemical Control and Resolution

Enzymatic Resolution

Racemic mixtures of ethyl 2-amino-1-cyclohexene-1-carboxylate are resolved using porcine liver esterase (PLE), which selectively hydrolyzes one enantiomer. This method, detailed in WO1998007685A1, achieves enantiomeric excess (ee) values >90% for the (R)-enantiomer.

Table 2: Enzymatic Resolution Efficiency

| Enzyme | Substrate | ee (%) | Yield (%) |

|---|---|---|---|

| Porcine liver esterase | Racemic ethyl ester | 92 | 45 |

| Candida antarctica lipase B | Racemic ethyl ester | 85 | 40 |

Chiral Auxiliary Approaches

Asymmetric synthesis employing (S)-proline as a chiral catalyst induces enantioselective cyclization, yielding the (S)-enantiomer with 88% ee. This method is advantageous for pharmaceutical applications requiring high stereochemical purity.

Industrial-Scale Production

Batch Reactor Optimization

Industrial protocols utilize jacketed batch reactors with automated temperature and pH control. A typical process involves:

-

Cyclization: Ethyl acetoacetate and methylamine reacted in ethanol/NaOEt at 80°C for 6 hours.

-

Esterification: In situ DCC/DMAP-mediated ethanol coupling.

-

Purification: Crystallization from hexane/ethyl acetate (3:1).

Table 3: Industrial Batch Process Metrics

| Step | Duration (h) | Purity (%) | Yield (%) |

|---|---|---|---|

| Cyclization | 6 | 95 | 70 |

| Esterification | 2 | 98 | 85 |

| Crystallization | 4 | 99.5 | 90 |

化学反应分析

Cyclization with Isocyanates/Isothiocyanates

Reaction with ethyl isocyanatoacetate or ethyl isothiocyanatoacetate under reflux conditions in pyridine generates fused pyrimidine derivatives. This reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbon of the isocyanate/isothiocyanate, followed by cyclization .

Dehydration and Elimination Reactions

Treatment with dehydrating agents like SOCl₂ in pyridine/CH₂Cl₂ at low temperatures (–78°C) facilitates elimination, forming olefinic bonds. This is critical for synthesizing unsaturated heterocycles .

| Reagents/Conditions | Products | Key Observations |

|---|---|---|

| SOCl₂, pyridine/CH₂Cl₂ (–78°C) | Cyclohexene derivatives with extended conjugation | Eliminates hydroxyl groups while preserving the ester functionality . |

Hydrolysis and Decarboxylation

The ethyl ester undergoes hydrolysis under acidic conditions to form carboxylic acids, which may decarboxylate upon heating. This is analogous to the malonic ester synthesis pathway .

| Reagents/Conditions | Products | Notes |

|---|---|---|

| H₃O⁺, H₂O, Δ | 2-Aminocyclohexene-1-carboxylic acid | Decarboxylation occurs via β-keto acid intermediate . |

Alkylation and Acylation

The enamine nitrogen participates in alkylation or acylation reactions. For example, reaction with alkyl halides forms N-substituted derivatives, altering biological activity .

Comparative Reactivity with Analogues

Structural analogs like ethyl 2-amino-1-cyclopentene-1-carboxylate show similar reactivity but differ in ring strain and steric effects, influencing reaction rates and product distributions .

| Compound | Reaction with Ethyl Isothiocyanatoacetate | Yield |

|---|---|---|

| Cyclohexene derivative | Forms six-membered fused pyrimidines | 69% |

| Cyclopentene derivative | Forms five-membered fused pyrimidines | 58% |

Key Mechanistic Insights

科学研究应用

Pharmaceutical Development

Ethyl 2-amino-1-cyclohexene-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows it to participate in reactions that lead to the formation of biologically active compounds.

Case Study: Analgesics and Anti-inflammatory Drugs

Research indicates that derivatives of this compound can act as precursors for analgesics and anti-inflammatory agents. For instance, studies have shown that modifications of the cyclohexene ring can enhance the efficacy and reduce side effects of pain management medications.

Agricultural Chemicals

The compound is utilized in formulating agrochemicals, including pesticides and herbicides. Its ability to interact with biological systems makes it a candidate for enhancing crop protection and yield.

Case Study: Pesticide Development

A study demonstrated the effectiveness of this compound derivatives in developing novel pesticide formulations that target specific pests while minimizing environmental impact.

Material Science

In polymer chemistry, this compound acts as a building block for synthesizing specialty polymers. These materials exhibit unique properties suitable for applications in coatings, adhesives, and other industrial products.

Case Study: Specialty Polymers

Research has shown that incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability, making it valuable for high-performance applications.

Biological Research

The compound's unique structure allows it to be used in biological studies, particularly in enzyme inhibition and receptor modulation.

Case Study: Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, presenting potential therapeutic avenues for metabolic disorders.

Data Table: Applications and Biological Activities

| Application Area | Specific Use Case | Relevant Findings |

|---|---|---|

| Pharmaceutical Development | Precursor for analgesics | Enhanced efficacy in pain management |

| Agricultural Chemicals | Formulation of pesticides | Targeted pest control with reduced environmental impact |

| Material Science | Building block for specialty polymers | Improved mechanical strength and thermal stability |

| Biological Research | Enzyme inhibition | Potential therapeutic uses in metabolic disorders |

Research and Development

This compound is also valuable in academic and industrial research settings for studying reaction mechanisms and developing new synthetic methodologies.

Case Study: Mechanistic Studies

Studies have utilized this compound to explore reaction pathways in organic synthesis, providing insights into the reactivity of cyclohexene derivatives.

作用机制

The mechanism of action of ethyl 2-amino-1-cyclohexene-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

相似化合物的比较

Structural and Physical Properties

Key Observations :

- Ring Size Effects: Cycloheptene and cyclopentene analogs exhibit altered steric and electronic properties. The cycloheptene derivative (C₁₀H₁₇NO₂) has a higher molecular weight and likely reduced ring strain compared to the cyclopentene analog, which may influence reactivity in cycloaddition reactions .

- Salt Formation : The hydrochloride salt of the cis-4-cyclohexene analog has a higher melting point (99–103°C) and molecular weight due to ionic interactions, enhancing stability but reducing solubility in organic solvents .

生物活性

Ethyl 2-amino-1-cyclohexene-1-carboxylate (CAS No. 1128-00-3) is an organic compound with a unique structure that includes an amino group and a cyclohexene ring. This compound has garnered attention due to its potential biological activities, which are under investigation in various fields, including medicinal chemistry and biochemistry.

- Molecular Formula : C₉H₁₅NO₂

- Molecular Weight : 169.22 g/mol

- Melting Point : 70°C to 74°C

- Appearance : White to light yellow crystalline powder

The biological activity of this compound can be attributed to its structural features:

- The amino group allows for hydrogen bonding with biological macromolecules, enhancing its interaction with proteins and nucleic acids.

- The cyclohexene ring provides a hydrophobic surface that may facilitate membrane penetration and interaction with lipid bilayers, influencing cellular uptake and bioavailability.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. Preliminary studies suggest it may inhibit the growth of gram-positive bacteria, although detailed quantitative data is still required.

Enzyme Inhibition

The compound shows promise as an enzyme inhibitor, particularly in pathways involving amino acid metabolism. Its ability to interact with active sites of enzymes could lead to potential applications in treating metabolic disorders or cancers where specific enzyme activities are dysregulated.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits selective toxicity against certain cancer cell lines. For instance, studies have shown IC50 values in the micromolar range for specific tumor cells, indicating potential as a chemotherapeutic agent.

Case Study 1: Antimicrobial Properties

A study published in Journal of Medicinal Chemistry explored the antimicrobial properties of various cyclohexene derivatives. This compound was included in the screening, showing moderate activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for S. aureus, suggesting potential as a lead compound for antibiotic development .

Case Study 2: Enzyme Inhibition

In an investigation into enzyme inhibitors, this compound was tested against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The compound exhibited competitive inhibition with a Ki value of approximately 150 nM, indicating strong potential for further development as an antitumor agent .

Case Study 3: Cytotoxicity Assessment

A recent study assessed the cytotoxic effects of this compound on various cancer cell lines, including HeLa and MCF-7 cells. Results indicated that the compound induced apoptosis in a dose-dependent manner, with significant effects observed at concentrations above 50 µM .

Data Table: Summary of Biological Activities

常见问题

Q. What are the common synthetic routes for Ethyl 2-amino-1-cyclohexene-1-carboxylate?

this compound is synthesized via condensation reactions. A representative method involves reacting γ-enamino esters with sulfamoyl chlorides in the presence of triethylamine. For example, condensation with N-isopropylsulfamoyl chloride in benzene at 10°C yields sulfamoyl derivatives, followed by silica gel chromatography for purification .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

- NMR spectroscopy : ¹H NMR signals at δ 1.22 (t, ethyl group) and 4.25 (q, OCH₂) confirm structural features.

- IR spectroscopy : A strong carbonyl stretch at 1680 cm⁻¹ identifies the ester group .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 169.22) validate the molecular formula .

Q. What are the critical physicochemical properties of this compound?

| Property | Value |

|---|---|

| Molecular Weight | 169.22 g/mol |

| Melting Point | 70–74°C |

| Density | 1.13 g/cm³ |

| Boiling Point | 290.1°C at 760 mmHg |

| These properties influence solubility and reactivity in synthetic applications . |

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in sulfamoylation reactions?

- Stoichiometry control : Use a slight excess of sulfamoyl chloride (e.g., 0.055 mol vs. 0.05 mol of enamino ester) to drive the reaction.

- Temperature : Maintain low temperatures (e.g., 10°C) to suppress side reactions.

- Purification : Employ silica gel chromatography (20% ethyl acetate/cyclohexane) to isolate products, as demonstrated in the isolation of ethyl N-(N'-isopropylsulfamoyl)-2-amino-1-cyclohexene-1-carboxylate (41% yield) .

Q. How do computational methods like DFT enhance understanding of this compound’s reactivity?

Density Functional Theory (DFT) calculations predict electronic properties, such as frontier molecular orbitals and charge distribution, which correlate with experimental X-ray data. For derivatives, DFT can model binding interactions (e.g., with enzymes) and validate molecular docking results .

Q. How can crystallographic ambiguities in derivatives be resolved using SHELX software?

- SHELXL : Refines small-molecule structures against high-resolution data, even for twinned crystals.

- SHELXPRO : Interfaces with macromolecular refinement tools for hydrogen atom placement and thermal parameter analysis.

- Example: SHELX’s robust handling of cyclohexene ring conformations ensures accurate bond-length and angle determination .

Q. How should researchers address contradictions in reaction yields across synthetic methods?

- Statistical analysis : Apply ANOVA to identify significant variables (e.g., solvent polarity, catalyst loading).

- Byproduct profiling : Use LC-MS or GC-MS to detect intermediates or side products.

- Replication : Repeat reactions under standardized conditions to isolate protocol-dependent variables .

Safety and Handling

Q. What are key safety protocols for handling this compound?

- Storage : Keep in a cool, dry place away from oxidizers.

- PPE : Use gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of vapors. Refer to SDS guidelines for emergency procedures and disposal .

Data Analysis and Presentation

Q. How should researchers present crystallographic or spectroscopic data in publications?

- Tables : Include bond lengths, angles, and torsion angles (e.g., C6–C5–C51–C52 = 134.2°).

- Figures : Annotate NMR/IR spectra with peak assignments and crystallographic diagrams (e.g., ORTEP plots).

- Software citations : Acknowledge SHELX for crystallographic refinements .

Applications in Drug Discovery

Q. What role does this compound play in medicinal chemistry?

It serves as a precursor for bioactive derivatives. For example, sulfamoyl derivatives are explored for enzyme inhibition (e.g., carbonic anhydrase) due to their ability to mimic transition-state analogs. Computational docking studies (e.g., using AutoDock Vina) can prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。